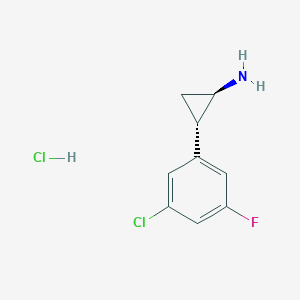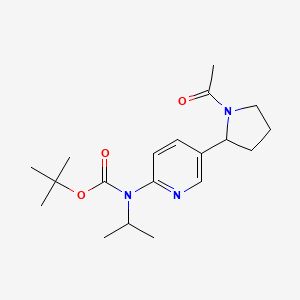![molecular formula C26H15N5Na4O13S4 B11820341 Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate CAS No. 83221-57-2](/img/structure/B11820341.png)
Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to achieve optimal results. The final product is then purified through filtration and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinonoid structures.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium dithionite or zinc in acidic medium.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a pH indicator due to its color-changing properties in different pH environments. It is also employed in analytical chemistry for the detection of various ions.
Biology: In biological research, the compound is used as a staining agent to visualize cellular components under a microscope.
Industry: The primary application of this compound is in the textile industry as a dye for fabrics. It is also used in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property allows the compound to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved include interactions with various substrates in the dyeing process, leading to strong binding and colorfastness.
Comparison with Similar Compounds
- Tetrasodium 7-amino-4-hydroxy-3-[[6(or 7)-sulphonato-4-[[6(or 7)-sulphonato-4-[(3-sulphonatophenyl)azo]naphthyl]azo]naphthyl]azo]naphthalene-2-sulphonate
- Tetrasodium 8-[[4-[(4-amino-3-sulphonatophenyl)azo]-6-sulphonatonaphthyl]azo]-5-[[6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-2-sulphonate
Uniqueness: Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate stands out due to its specific structural configuration, which imparts unique color properties and stability. Its ability to form strong bonds with substrates makes it particularly valuable in industrial dyeing processes.
Properties
CAS No. |
83221-57-2 |
|---|---|
Molecular Formula |
C26H15N5Na4O13S4 |
Molecular Weight |
825.7 g/mol |
IUPAC Name |
tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N5O13S4.4Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;;;;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |
InChI Key |
BZJNMKDNHPKBHE-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)


![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)
![5-[[5-[2-[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethylperoxy]ethyl]-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;nitrate](/img/structure/B11820310.png)


![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)

![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
